Bisucaberin

Description

Properties

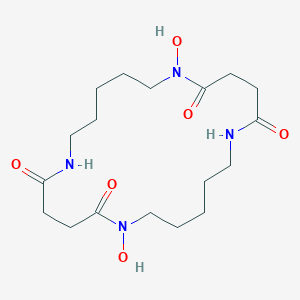

IUPAC Name |

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADQMQBQBOJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150242 | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112972-60-8 | |

| Record name | Bisucaberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISUCABERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Bisucaberin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisucaberin is a cyclic dihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by marine bacteria, including Alteromonas haloplanktis and Tenacibaculum mesophilum.[1] Its primary mechanism of action is the sequestration of ferric iron (Fe³⁺), an essential element for cellular processes. By depriving pathological cells, particularly cancer cells, of this critical nutrient, this compound induces a state of iron starvation that leads to cytostasis and sensitizes them to immune-mediated destruction. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's bioactivity.

Core Mechanism of Action: Iron Sequestration

The principal function of this compound is its ability to act as a siderophore, binding to ferric iron with high avidity.[2] Iron is a vital cofactor for numerous enzymes involved in fundamental cellular processes, including DNA synthesis and cellular respiration. By chelating extracellular and bioavailable iron, this compound effectively disrupts these iron-dependent pathways in target cells. The activity of this compound is specifically inhibited by the presence of ferric ions, confirming that its biological effects are directly attributable to its iron-chelating properties.[1]

A related compound, this compound B, is a linear, open-chain form of the macrocyclic this compound.[3][4] While structurally different, it also functions as a siderophore.[3][4] The biosynthesis of this compound is a complex process involving a dedicated gene cluster and non-ribosomal peptide synthetase (NRPS) machinery.[5]

Antitumor Activity

This compound exhibits significant antitumor properties through two primary mechanisms: the induction of cytostasis via inhibition of DNA synthesis and the sensitization of tumor cells to macrophage-mediated cytolysis.

Inhibition of DNA Synthesis and Cytostasis

By sequestering iron, this compound inhibits iron-dependent enzymes that are crucial for DNA replication and repair. This leads to a halt in the cell cycle and a state of cytostasis, where the tumor cells cease to proliferate.[1] While this compound itself does not directly cause cell lysis, its ability to arrest cell growth is a key component of its antitumor effect.[1]

Sensitization to Macrophage-Mediated Cytolysis

A crucial aspect of this compound's mechanism of action is its ability to render tumor cells more susceptible to destruction by macrophages.[1][6] This sensitization occurs even with macrophages that have not been pre-activated by lymphokines.[1] The underlying mechanism is believed to involve alterations in the tumor cell surface or the modulation of signaling pathways that make them recognizable and vulnerable to macrophage attack. This effect is observed both when tumor cells are pre-incubated with this compound and when it is added to a co-culture of macrophages and tumor cells.[1]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for this compound in the context of its antitumor effects.

References

- 1. PER CAPITA IRON CHELATOR ACTIVITY ASSAY [bio-protocol.org]

- 2. Assay for macrophage-mediated anti-tumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siderophore Detection assay [protocols.io]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. This compound, A NEW SIDEROPHORE, SENSITIZING TUMOR CELLS TO MACROPHAGE-MEDIATED CYTOLYSIS [jstage.jst.go.jp]

An In-depth Technical Guide to the Structural and Functional Distinctions Between Bisucaberin and Bisucaberin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Bisucaberin and this compound B, two closely related hydroxamate siderophores. It outlines their core structural differences, presents key physicochemical and biological data, details the experimental protocols for their characterization, and illustrates their role in microbial iron acquisition.

Core Structural Differences: A Tale of a Ring

The fundamental difference between this compound and this compound B lies in their macro-structure. This compound is a macrocyclic dimer, meaning its structure is a closed ring.[1] In contrast, this compound B is the linear, or ring-opened, form of this dimer.[2][3] This distinction arises from the hydrolysis of one of the amide bonds within the this compound ring, resulting in a linear molecule with a primary amine at one terminus and a carboxylic acid at the other.[4]

This compound is formally named 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone.[1][5] this compound B, as the seco-acid (ring-opened) version, is an acyclic dimer of N-hydroxy-N-succinyl cadaverine (HSC).[3][4] While this compound B was initially identified as a degradation product of other siderophores, it has since been discovered to be biosynthesized de novo by the marine bacterium Tenacibaculum mesophilum.[2][6]

Comparative Physicochemical and Biological Data

The structural difference directly impacts the physicochemical properties and, to a lesser extent, the biological function of these molecules. The addition of a water molecule (H₂O) during the hydrolysis that converts this compound to this compound B is reflected in their molecular formulas and weights.

| Property | This compound | This compound B | Reference(s) |

| Molecular Formula | C₁₈H₃₂N₄O₆ | C₁₈H₃₄N₄O₇ | [5],[3] |

| Molecular Weight | 400.5 g/mol | 418.5 g/mol (Calculated from formula) | [5],[3] |

| Structure Type | Macrocyclic Dimer | Linear Dimer | [1],[2] |

| Producing Organism(s) | Alteromonas haloplanktis, Vibrio salmonicida | Tenacibaculum mesophilum | [7],[4] |

| Siderophore Activity | Potent iron (Fe³⁺) chelator | Potent iron (Fe³⁺) chelator | [7],[4] |

| CAS Assay IC₅₀ | 37 µM | 55 µM | [4] |

| Key NMR Feature | Symmetric structure | Asymmetric structure with 18 resolved ¹³C signals | [3] |

| Mass Spec (HR-ESIMS) | [M+H]⁺ m/z 401.24 | [M+H]⁺ m/z 419.25019 | [5],[6] |

Experimental Protocols

The characterization of these siderophores involves a multi-step process from bacterial cultivation to detailed spectroscopic analysis.

-

Bacterial Cultivation: Tenacibaculum mesophilum is cultured in a suitable medium (e.g., 400 mL in a 1-liter flask) and shaken at 30°C for 4 days at 200 rpm.[6]

-

Extraction: The culture supernatant is passed through a column packed with Amberlite XAD-7 resin. The resin is washed with water, and the siderophores are then eluted with methanol.

-

Purification: The methanol eluate is concentrated and subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound B as a white amorphous solid.[6]

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact mass and molecular formula. For this compound B, this reveals a molecular formula of C₁₈H₃₄N₄O₇.[3]

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance spectroscopy are performed to determine the connectivity of atoms. For this compound B, analysis of 2D NMR data confirms the presence of two N-hydroxy-N-succinyl cadaverine (HSC) units connected by an amide bond, confirming its linear structure.[3][6]

-

Chemical Tests:

-

Ninhydrin Test: A positive result for this compound B indicates the presence of a primary amine, which is characteristic of its linear structure.[4]

-

Methylation: Treatment with trimethylsilyldiazomethane results in a 14-mass unit shift, confirming the presence of a carboxylic acid group by forming a methyl ester.[4]

-

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores based on their ability to chelate iron.

-

Reagent Preparation: A CAS assay solution is prepared, which contains the dye Chrome Azurol S complexed with ferric iron (Fe³⁺). This complex has a characteristic blue color with an absorbance maximum at 630 nm.

-

Assay Procedure: A dilution series of the test compound (e.g., this compound or this compound B) is mixed with the CAS assay solution.[4]

-

Data Analysis: As the siderophore chelates the iron, it removes it from the dye complex, causing a color change and a decrease in absorbance at 630 nm. The concentration of the siderophore that causes a 50% reduction in absorbance (IC₅₀) is calculated to quantify its iron-chelating activity.[4]

Biological Role: Siderophore-Mediated Iron Uptake

Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge for ferric iron (Fe³⁺), an essential but poorly soluble nutrient in many environments.[8] Both this compound and this compound B function as high-affinity iron chelators. The process of iron acquisition via these molecules is a critical survival mechanism.

-

Secretion: In iron-limited conditions, the bacterium synthesizes and secretes the siderophore (e.g., this compound B) into the extracellular environment.

-

Chelation: The siderophore's hydroxamate groups bind tightly and selectively to a ferric iron atom, forming a stable ferri-siderophore complex.

-

Uptake: This complex is recognized by specific receptors on the outer membrane of the bacterial cell and is actively transported into the cytoplasm.

-

Iron Release: Inside the cell, the iron is released from the siderophore, often through reduction to its more soluble ferrous (Fe²⁺) state, making it available for essential metabolic processes like DNA synthesis and cellular respiration.[7]

References

- 1. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound B, a linear hydroxamate class siderophore from the marine bacterium Tenacibaculum mesophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound B, a Linear Hydroxamate Class Siderophore from the Marine Bacterium Tenacibaculum mesophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C18H32N4O6 | CID 133971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. I. Taxonomy of the producing organism, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Biology of Siderophores from Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

Alteromonas haloplanktis: A Promising Marine Source of the Siderophore Bisucaberin for Oncological Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The marine bacterium Alteromonas haloplanktis, specifically strain SB-1123 isolated from deep-sea mud, has been identified as a natural producer of bisucaberin, a cyclic dihydroxamate siderophore.[1] Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Beyond its primary role in iron acquisition, this compound has demonstrated compelling biological activities that position it as a molecule of interest for further investigation in oncology. This technical guide provides a comprehensive overview of Alteromonas haloplanktis as a source of this compound, detailing its biological effects, and presenting generalized experimental protocols for its production and isolation.

Biological Activity and Mechanism of Action

This compound exhibits a unique dual-pronged antitumor activity. It has been shown to render tumor cells susceptible to cytolysis mediated by murine peritoneal macrophages.[1] This sensitizing activity occurs both when tumor cells are pre-incubated with this compound and when it is added to a co-culture of macrophages and tumor cells.[1] The activity of this compound is specifically inhibited by the presence of ferric ions, underscoring its function as an iron chelator.[1]

In the absence of macrophages, this compound does not cause direct tumor cell lysis but rather induces cytostasis.[1] This cytostatic effect is attributed to the specific inhibition of DNA synthesis within the tumor cells.[1]

While the precise signaling pathways modulated by this compound in sensitizing tumor cells to macrophage-mediated cytolysis have not been fully elucidated, the general role of iron metabolism and siderophores in the tumor microenvironment is an active area of research. Iron is essential for cancer cell proliferation, and tumor-associated macrophages (TAMs) can be manipulated by tumor cells to facilitate iron supply. Siderophores can interfere with this iron trafficking, potentially repolarizing macrophages towards an anti-tumor phenotype and depriving cancer cells of this essential nutrient.

Quantitative Data

| Parameter | Value | Units | Notes |

| Fermentation Titer | mg/L | Yield of crude this compound in the fermentation broth. | |

| Purified Yield | mg/L | Yield of purified this compound from the initial fermentation volume. | |

| Purity | % | Purity of the final this compound product as determined by HPLC or other analytical methods. | |

| IC50 (Cytostasis) | µM | Concentration of this compound that inhibits tumor cell growth by 50%. | |

| Effective Concentration (Macrophage Sensitization) | µM | Concentration of this compound required to induce significant macrophage-mediated tumor cell cytolysis. |

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the cultivation of Alteromonas haloplanktis and the subsequent isolation and purification of this compound. These protocols are based on standard methodologies for the production of secondary metabolites from marine bacteria and should be optimized for the specific strain and laboratory conditions.

Cultivation of Alteromonas haloplanktis SB-1123

This protocol outlines the steps for growing Alteromonas haloplanktis SB-1123 for the production of this compound.

Materials:

-

Alteromonas haloplanktis SB-1123 culture

-

Marine Broth 2216 or a similar nutrient-rich, seawater-based medium

-

Sterile flasks

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculum Preparation: Aseptically inoculate a small volume (e.g., 50 mL) of marine broth with a fresh culture of Alteromonas haloplanktis SB-1123. Incubate at a suitable temperature (typically 20-25°C for marine bacteria) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until a turbid culture is obtained.

-

Production Culture: Inoculate a larger volume of sterile marine broth with the seed culture (typically a 1-5% v/v inoculation).

-

Incubation: Incubate the production culture under the same conditions as the inoculum for an extended period, typically 3-7 days, to allow for the production of secondary metabolites like this compound.

-

Cell Harvest: After the incubation period, harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C). The supernatant, which contains the secreted this compound, should be carefully collected.

Isolation and Purification of this compound

This protocol describes a general workflow for extracting and purifying this compound from the culture supernatant.

Materials:

-

Culture supernatant from Alteromonas haloplanktis SB-1123 fermentation

-

Amberlite XAD resin or a similar non-polar adsorbent resin

-

Methanol

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Extraction: Pass the culture supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD). Wash the column with distilled water to remove salts and other polar impurities. Elute the adsorbed compounds, including this compound, with methanol.

-

Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing polarity with a chloroform-methanol mixture) to separate the different components of the extract. Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., a colorimetric assay for siderophores or HPLC).

-

HPLC Purification: Pool the fractions containing this compound and further purify them using preparative HPLC with a C18 column. Use a suitable mobile phase (e.g., a water-acetonitrile gradient) to achieve high purity.

-

Lyophilization: Lyophilize the purified this compound fractions to obtain a stable, powdered product.

Visualizations

Logical Workflow for this compound Production and Isolation

Caption: Workflow for the production and purification of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of action of this compound.

References

The Ferrous Frontier: A Technical Guide to Bisucaberin B Biosynthesis in Tenacibaculum mesophilum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the marine bacterium Tenacibaculum mesophilum and its production of the linear hydroxamate siderophore, Bisucaberin B. As the demand for novel chelating agents in medicine and biotechnology continues to grow, understanding the biosynthesis and regulation of unique siderophores from marine microorganisms offers significant opportunities for drug discovery and development. This document details the culture of T. mesophilum, the biosynthetic pathway of this compound B, and the regulatory mechanisms governing its production, alongside detailed experimental protocols for its study.

Introduction to Tenacibaculum mesophilum and this compound B

Tenacibaculum mesophilum, a Gram-negative, mesophilic, and obligately aerobic bacterium, was first isolated from a marine sponge.[1] This bacterium is a member of the family Flavobacteriaceae, a group known for its diverse metabolic capabilities in marine environments.[2] Under iron-limited conditions, T. mesophilum synthesizes and secretes this compound B, a linear dihydroxamate siderophore, as its sole iron-chelating agent.[3][4]

This compound B is an open-chain derivative of the cyclic siderophore this compound.[3] Its de novo biosynthesis by T. mesophilum is of particular interest as it represents the first chemically characterized siderophore from a member of the phylum Bacteroidetes.[4] The ability of this compound B to sequester ferric iron makes it a potential candidate for therapeutic applications, including the treatment of iron overload disorders and as a component of "Trojan horse" antibiotic strategies.

Quantitative Data on this compound B Production

The production of this compound B by Tenacibaculum mesophilum is intrinsically linked to the availability of iron in the culture medium. While comprehensive optimization studies for this specific strain are not widely published, data from the initial characterization and studies on related marine bacteria provide insights into the conditions influencing siderophore yield.

| Parameter | Condition | This compound B Yield (mg/L) | Reference |

| Culture Medium | Marine Broth 2216 (Difco) | 38.9 | [Fujita et al., 2013][5] |

| Temperature | 30°C | 38.9 | [Fujita et al., 2013][6] |

| Incubation Time | 4 days | 38.9 | [Fujita et al., 2013][6] |

| pH (Optimized for other marine bacteria) | 7.0 - 8.5 | Potentially increased | [6][7] |

| Iron Concentration | Iron-deficient | Essential for production | [3] |

| Carbon Source (Optimized for other marine bacteria) | Sucrose or Glucose | Potentially increased | [7][8] |

| Nitrogen Source (Optimized for other marine bacteria) | Sodium Nitrate or Ammonium Sulfate | Potentially increased | [8] |

Experimental Protocols

Culturing Tenacibaculum mesophilum for Siderophore Production

This protocol describes the cultivation of T. mesophilum in an iron-deficient medium to induce the production of this compound B.

Materials:

-

Tenacibaculum mesophilum strain

-

Bacto Marine Broth 2216 (Difco)

-

Sterile flasks

-

Shaking incubator

Procedure:

-

Prepare Marine Broth 2216 according to the manufacturer's instructions. This medium is naturally low in iron, which is conducive to siderophore production.

-

Inoculate a sterile flask containing the marine broth with a fresh culture of T. mesophilum.

-

Incubate the culture at 30°C with shaking at 200 rpm for 4 days.[6]

-

After incubation, the culture can be used for the extraction and quantification of this compound B.

Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. The assay is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Materials:

-

Culture supernatant from T. mesophilum

-

CAS assay solution (see preparation below)

-

96-well microplate

-

Microplate reader

Preparation of CAS Assay Solution:

-

Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Solution B (Iron Solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Solution C (Detergent Solution): Dissolve 73 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

Slowly mix Solution A and Solution B.

-

While stirring, slowly add Solution C to the mixture from the previous step. The solution will turn dark blue.

-

Autoclave the final solution and store it in a dark bottle.

Procedure:

-

Centrifuge the T. mesophilum culture at 10,000 x g for 15 minutes to pellet the cells.

-

Collect the cell-free supernatant.

-

In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

A decrease in absorbance compared to a control of uninoculated medium indicates the presence of siderophores.

-

Quantification can be achieved by creating a standard curve with a known hydroxamate siderophore, such as desferrioxamine B. The results are often expressed as percent siderophore units (SU), calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution and uninoculated medium) and As is the absorbance of the sample.

Extraction and HPLC Quantification of this compound B

This protocol details the extraction of this compound B from culture supernatant and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell-free culture supernatant

-

C18 solid-phase extraction (SPE) cartridges

-

Methanol

-

Water

-

HPLC system with a C18 column (e.g., Inertsil ODS-3, 4.6 x 250 mm)

-

UV detector

-

This compound B standard (if available) or desferrioxamine B for a semi-quantitative estimation.

Procedure:

Extraction:

-

Pass the cell-free culture supernatant through a C18 SPE cartridge.

-

Wash the cartridge with deionized water to remove salts and polar impurities.

-

Elute the bound this compound B with methanol.

-

Evaporate the methanol to dryness and redissolve the residue in a known volume of water or mobile phase for HPLC analysis.

HPLC Analysis:

-

Column: Inertsil ODS-3 (4.6 x 250 mm) or equivalent C18 column.[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.[5]

-

Flow Rate: 0.6 mL/min.[5]

-

Detection: UV at 220 nm.[5]

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve by injecting known concentrations of a this compound B standard. If a pure standard is unavailable, a semi-quantitative estimation can be made using a standard curve of a structurally similar hydroxamate siderophore like desferrioxamine B.

Biosynthesis and Regulation of this compound B

Proposed Biosynthetic Pathway

The biosynthesis of this compound B in T. mesophilum is proposed to follow a pathway similar to that of other N-hydroxy-N-succinyl-cadaverine (HSC)-based siderophores. This pathway is catalyzed by a series of enzymes encoded within a biosynthetic gene cluster.

Caption: Proposed biosynthetic pathway of this compound B from L-lysine.

Regulation of Biosynthesis by the Ferric Uptake Regulator (Fur)

The biosynthesis of siderophores in bacteria is tightly regulated by the intracellular iron concentration, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production, optimization and probiotic characterization of potential lactic acid bacteria producing siderophores [aimspress.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Bisucaberin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies used in the characterization of Bisucaberin, a cyclic dihydroxamate siderophore, and its linear derivative, this compound B. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their study is crucial for understanding microbial iron acquisition, with potential applications in medicine.[1][2] The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques. This document details the data obtained from mass spectrometry, nuclear magnetic resonance, and UV-Visible spectroscopy, presents the experimental protocols for these analyses, and illustrates key relationships and workflows.

Molecular Structures and Interrelation

This compound is a macrocyclic siderophore composed of a cyclic dimer of a 1-hydroxy-1,6-diazaundecane-2,5-dione moiety.[3] Its structure has been confirmed through spectroscopic analysis and X-ray crystallography.[3] A key, naturally produced derivative is this compound B, which is the linear, ring-opened form of this compound.[4][5][6] The relationship between these two compounds is a simple cyclization/hydrolysis reaction.

Spectroscopic Data Presentation

The structural characterization of this compound and its derivatives is accomplished by integrating data from several complementary spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound and its linear precursor. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident assignment of molecular formulas.

| Compound | Technique | Ion Mode | Observed m/z | Molecular Formula | Note |

| This compound | LC-MS | [M+H]+ | 401.24 | C18H33N4O6+ | The protonated molecule of the cyclic form.[7] |

| This compound B | HR-ESIMS | [M+H]+ | 419.25019 | C18H35N4O7+ | The molecular formula is one H2O unit larger than this compound.[4][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to its symmetrical, macrocyclic structure, this compound is expected to have a relatively simple NMR spectrum. In contrast, its linear, asymmetrical derivative, this compound B, displays a more complex spectrum with all 18 carbon signals resolved.[4] The full assignment for this compound B was achieved through 2D NMR experiments, including COSY, HMQC, and HMBC.[4][6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound B (Recorded at 400 MHz for ¹H and 100 MHz for ¹³C in CD₃OD and DMSO-d₆ (1:1))[4][6]

| Position | δc (ppm) | δh (ppm), mult. (J in Hz) |

| HSC Unit 1 | ||

| 1 | 175.8 | - |

| 2 | 28.0 | 2.44, t (6.4) |

| 3 | 33.0 | 2.31, t (6.4) |

| 4 | 171.9 | - |

| 5 | 46.1 | 3.45, t (6.4) |

| 6 | 25.8 | 1.47 |

| 7 | 26.1 | 1.21, quint. |

| 8 | 28.3 | 1.35, quint. |

| 9 | 46.7 | 2.99, quint. |

| HSC Unit 2 | ||

| 1' | 171.5 | - |

| 2' | 27.8 | 2.29, t (6.4) |

| 3' | 30.3 | 2.59, t (6.4) |

| 4' | 171.9 | - |

| 5' | 46.6 | 3.48, t (6.4) |

| 6' | 25.5 | 1.51 |

| 7' | 26.1 | 1.21, quint. |

| 8' | 28.3 | 1.35, quint. |

| 9' | 46.7 | 2.99, quint. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within a molecule. Hydroxamate-based siderophores like this compound lack extensive conjugated systems and therefore do not typically exhibit strong absorption bands in the near-UV and visible range.

| Compound | Solvent | λmax |

| This compound B | MeOH:H₂O (1:1) | No UV absorption maximum above 224 nm[4][6] |

Infrared (IR) Spectroscopy

While specific IR data for this compound is not detailed in the cited literature, the technique is valuable for identifying key functional groups.[3] The expected IR spectrum would confirm the presence of amide and hydroxamate moieties, which are central to its structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch (Hydroxamate) | 3200 - 3000 (Broad) |

| N-H | Stretch (Amide) | 3400 - 3200 |

| C-H | Stretch (Aliphatic) | 3000 - 2850 |

| C=O | Stretch (Amide & Hydroxamate) | 1680 - 1630 |

| C-N | Stretch | 1250 - 1020 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate spectroscopic analysis.

Mass Spectrometry

Low and high-resolution electrospray ionization (ESI) mass spectra were acquired using an Exactive mass spectrometer (Thermo Fisher Scientific).[4] Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) was performed on a 4700 Proteomics Analyzer (Applied Biosystems) using gentisic acid as the matrix.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a JEOL ECP-400 NMR spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4] The solvent used was a 1:1 mixture of deuterated methanol (CD₃OD) and deuterated dimethyl sulfoxide (DMSO-d₆).[4] Chemical shifts (δ) for ¹H and ¹³C spectra were referenced to the residual solvent peaks at δH 3.30 and δC 49.0 for CD₃OD.[4] Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were conducted to establish correlations and assign the complete structure.[4]

UV-Visible Spectroscopy

The UV spectrum for this compound B was measured on a Thermo Fisher Scientific ND-1000 spectrophotometer.[4] The sample was dissolved in a 1:1 mixture of methanol and water.[4]

Infrared (IR) Spectroscopy (General Protocol)

A general protocol for obtaining an IR spectrum of a solid sample involves using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the amorphous solid (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000 to 400 cm⁻¹, with an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[8][9]

Conclusion

The comprehensive spectroscopic analysis of this compound and its linear form, this compound B, demonstrates the power of combining multiple analytical techniques. Mass spectrometry provides the foundational molecular formula, while detailed 1D and 2D NMR experiments unravel the complex covalent structure. UV-Vis and IR spectroscopy offer complementary data on the electronic properties and functional groups present. Together, these methods provide the unambiguous evidence required for the structural elucidation and characterization of novel natural products, which is a critical step in the pipeline for drug discovery and development.

References

- 1. escholarship.org [escholarship.org]

- 2. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. I. Taxonomy of the producing organism, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound B, a Linear Hydroxamate Class Siderophore from the Marine Bacterium Tenacibaculum mesophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound B, a linear hydroxamate class siderophore from the marine bacterium Tenacibaculum mesophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H32N4O6 | CID 133971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricacies of Bisucaberin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisucaberin, a cyclic dihydroxamate siderophore, has garnered significant interest due to its potent iron-chelating properties and potential applications in drug development. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic cascade, relevant gene clusters, and methodologies for its heterologous production and analysis. Quantitative data is summarized for clarity, and detailed experimental protocols are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron. It is a macrocyclic dimer of N-hydroxy-N-succinyl-cadaverine (HSC). The biosynthesis of this compound and its linear counterpart, this compound B, has been elucidated through the study of various marine bacteria, including Aliivibrio salmonicida and Tenacibaculum mesophilum, as well as through metagenomic approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-lysine and proceeds through a series of enzymatic reactions to form the key monomeric precursor, N-hydroxy-N-succinyl-cadaverine (HSC). Two molecules of HSC are then condensed and cyclized to form the final this compound macrocycle. A linear dimer, this compound B, is also produced, either as an intermediate or a final product depending on the specific enzymatic machinery of the producing organism.

Key Enzymes and Gene Clusters

The biosynthetic pathway is orchestrated by a set of enzymes encoded by dedicated gene clusters. Two such clusters, the bsb cluster from Tenacibaculum mesophilum and the mbs cluster from a marine metagenome, have been characterized.

Table 1: Enzymes involved in this compound Biosynthesis

| Gene | Enzyme Name (Proposed) | Function |

| bsbA / mbsA | Lysine/ornithine decarboxylase | Decarboxylation of L-lysine to cadaverine |

| bsbB / mbsB | Monooxygenase | N-hydroxylation of cadaverine |

| bsbC / mbsC | Acyl-CoA transferase | Succinylation of N-hydroxycadaverine to form HSC |

| bsbD / mbsD / bibC | This compound synthase | Dimerization and cyclization of HSC to form this compound |

Biosynthetic Scheme

The general biosynthetic scheme for HSC-based siderophores, including this compound, can be summarized in the following steps:

-

Cadaverine Formation: L-lysine is decarboxylated by a lysine decarboxylase (BsbA/MbsA) to yield cadaverine.

-

N-hydroxylation: A monooxygenase (BsbB/MbsB) hydroxylates cadaverine to form N-hydroxycadaverine.

-

Succinylation: An acyl-CoA transferase (BsbC/MbsC) transfers a succinyl group from succinyl-CoA to N-hydroxycadaverine, forming N-hydroxy-N-succinyl-cadaverine (HSC).

-

Dimerization and Cyclization: The final step is catalyzed by this compound synthase (BsbD/MbsD/BibC), which dimerizes two molecules of HSC and catalyzes an intramolecular cyclization to form the stable 22-membered macrocycle of this compound. In some organisms, a linear dimer, this compound B, is the exclusive product.

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound biosynthetic pathway are not extensively reported in the literature, studies on the heterologous production of this compound and its precursors provide some quantitative insights.

Table 2: Heterologous Production of this compound and Related Compounds

| Host Organism | Expressed Genes | Product | Titer/Yield | Reference |

| E. coli | mbs gene cluster | This compound | Not specified | (Fujita et al., 2012) |

| E. coli | bsb gene cluster | This compound B | Not specified | (Fujita et al., 2013) |

Note: Specific quantitative yields for this compound and this compound B in heterologous hosts are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in E. coli

This protocol is adapted from the methodologies described in the literature for expressing the mbs and bsb gene clusters.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the biosynthetic gene cluster

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Transform the expression vector containing the this compound biosynthetic gene cluster into a suitable E. coli expression host.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic.

-

Grow the culture overnight at 37°C with shaking at 200 rpm.

-

Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The supernatant can be used for the extraction and analysis of secreted this compound, while the cell pellet can be used for the purification of the biosynthetic enzymes.

Extraction and Purification of this compound from Culture Supernatant

Materials:

-

Culture supernatant from the heterologous expression

-

Amberlite XAD-2 resin or equivalent

-

Methanol

-

Water

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Pass the cell-free culture supernatant through a column packed with Amberlite XAD-2 resin.

-

Wash the column with several volumes of water to remove salts and polar impurities.

-

Elute the bound this compound with methanol.

-

Concentrate the methanolic eluate using a rotary evaporator.

-

Redissolve the dried extract in a minimal volume of water or a suitable solvent for HPLC analysis.

-

Purify this compound using a preparative reverse-phase HPLC system with a C18 column, using a water/acetonitrile or water/methanol gradient.

-

Collect fractions and analyze for the presence of this compound using analytical HPLC or mass spectrometry.

Quantitative Analysis of this compound by HPLC

Materials:

-

Purified this compound standard

-

HPLC system with a UV detector

-

Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Samples for analysis

Procedure:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Set up the HPLC system with a suitable gradient program. For example, a linear gradient from 10% to 90% mobile phase B over 30 minutes.

-

Set the flow rate to 1 mL/min and the detection wavelength to 210 nm.

-

Inject the prepared samples and standards.

-

Integrate the peak corresponding to this compound and quantify the concentration in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

This compound Biosynthetic Pathway

Caption: The enzymatic pathway for the biosynthesis of this compound from L-lysine.

Experimental Workflow for Heterologous Production and Purification

Caption: A streamlined workflow for the production, purification, and analysis of this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, involving a concise and efficient enzymatic pathway. While the core components of this pathway have been identified and characterized, further research is needed to fully understand the intricate regulatory mechanisms and to obtain detailed kinetic data for the involved enzymes. The methodologies outlined in this guide provide a solid foundation for researchers to delve deeper into the study of this compound biosynthesis, paving the way for its potential biotechnological and pharmaceutical applications.

An In-depth Technical Guide to the Genetic Basis of Bisucaberin Production in Marine Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic basis of bisucaberin and this compound B production in marine microorganisms. It covers the biosynthetic gene clusters, their regulation, and detailed experimental protocols for their study, with a focus on applications in research and drug development.

Introduction to this compound and its Significance

This compound is a cyclic dihydroxamate siderophore, a high-affinity iron-chelating compound, originally isolated from the deep-sea bacterium Alteromonas haloplanktis[1][2]. Its linear counterpart, this compound B, has been isolated from the marine bacterium Tenacibaculum mesophilum[2]. Siderophores play a crucial role in the survival of microorganisms in iron-limited marine environments. Beyond their fundamental biological role, siderophores are of growing interest in the pharmaceutical industry for their potential as antimicrobial agents, in drug delivery systems, and for their role in microbial virulence. Understanding the genetic basis of this compound production is key to harnessing its potential.

Biosynthetic Gene Clusters (BGCs) for this compound and this compound B

The production of this compound and its analogs is directed by dedicated biosynthetic gene clusters (BGCs). These clusters have been identified and characterized in several marine microorganisms.

The this compound BGCs typically consist of a set of core genes responsible for the synthesis of the N-hydroxy-N-succinyl-cadaverine (HSC) monomer and its subsequent dimerization and cyclization or linearization. Below is a comparison of the identified BGCs from different marine sources.

| Gene | Putative Function in Tenacibaculum mesophilum (bsb cluster) | Putative Function in Metagenomic Clone (mbs cluster) | Putative Function in Vibrio salmonicida (bib cluster) |

| bsbA | Lysine decarboxylase | mbsA : Lysine/ornithine decarboxylase | bibA : Lysine/ornithine N-monooxygenase |

| bsbB | Lysine-6-monooxygenase | mbsB : Hydroxylamine N-acetyltransferase | bibB : Putative N-acetyltransferase |

| bsbE | Major Facilitator Superfamily (MFS) transporter | - | - |

| bsbC1 | Acyl-CoA N-acyltransferase | mbsC : Acyl-CoA N-acyltransferase | - |

| bsbD1 | Siderophore synthetase component | - | - |

| bsbC2 | Acyl-CoA N-acyltransferase | - | - |

| bsbD2 | Siderophore synthetase component (linear product formation) | mbsD : Siderophore synthetase component (cyclic product formation) | bibC : Siderophore synthetase component |

Note: The gene nomenclature and organization can vary between organisms. The functions are predicted based on homology.

The biosynthesis of this compound and this compound B follows a conserved pathway with variations in the final steps determining the product's structure.

Caption: Proposed biosynthetic pathway of this compound and this compound B.

Regulation of this compound Production

The expression of this compound BGCs is tightly regulated in response to environmental cues, primarily iron availability and bacterial population density (quorum sensing).

In many bacteria, including Vibrio species, the Ferric Uptake Regulator (Fur) protein acts as a transcriptional repressor of siderophore biosynthesis genes in iron-replete conditions. When intracellular iron is scarce, the Fur-Fe²⁺ complex does not form, leading to the derepression of the BGC and subsequent siderophore production.

Quorum sensing (QS) allows bacteria to coordinate gene expression in a cell-density-dependent manner. In several Vibrio species, QS regulators, such as LuxR/HapR and SmcR, have been shown to influence siderophore production. Typically, at high cell density, these regulators repress siderophore biosynthesis. This dual regulation by iron and QS ensures that siderophore production is tightly controlled and initiated only when necessary.

Caption: Regulation of the this compound (bib) gene cluster in Vibrio.

Quantitative Data on this compound Production

Quantitative analysis of siderophore production is crucial for understanding the efficiency of biosynthetic pathways and for optimizing production in heterologous hosts.

| Organism | Strain | Condition | Product | Yield | Reference |

| Tenacibaculum mesophilum | Wild-type | Culture medium | This compound B | 38.9 mg/L | [3] |

| E. coli | Heterologous expression of bsbD2 | Culture medium | This compound B | Not specified, but confirmed production |

Further research is needed to quantify and compare production yields across different wild-type and engineered strains.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the genetic basis of this compound production.

This protocol is adapted from methods used for the discovery of novel BGCs from environmental DNA[4][5][6].

Objective: To construct a metagenomic library from marine sediment and screen for this compound-producing clones.

Materials:

-

Marine sediment sample

-

DNA extraction kit suitable for soil/sediment

-

Cosmid vector (e.g., pWEB-TNC)

-

Gigapack III XL packaging extract

-

E. coli host strain (e.g., EPI300-T1R)

-

Chrome Azurol S (CAS) agar plates

Procedure:

-

DNA Extraction: Extract high-molecular-weight DNA from the marine sediment sample using a suitable commercial kit or a standard protocol.

-

DNA Fragmentation: Partially digest the extracted DNA with an appropriate restriction enzyme (e.g., Sau3AI) to generate fragments in the 30-40 kb range.

-

Ligation: Ligate the size-selected DNA fragments into the BamHI site of the cosmid vector.

-

Packaging and Transfection: Package the ligation mixture into lambda phage particles using the packaging extract. Transfect the E. coli host strain with the packaged cosmids.

-

Library Tittering and Amplification: Plate a dilution series of the transfected cells to determine the library titer. Amplify the library to obtain a sufficient number of clones for screening.

-

Screening: Plate the metagenomic library onto CAS agar plates. Clones producing siderophores will create a characteristic orange halo around the colony.

-

Hit Confirmation: Isolate the cosmid DNA from positive clones and re-transform fresh E. coli cells to confirm the siderophore-producing phenotype. Sequence the cosmid insert to identify the BGC.

Caption: Workflow for metagenomic library construction and screening.

This protocol outlines the steps for expressing a cloned this compound BGC in E. coli for production and characterization[7][8][9][10].

Objective: To express a cloned this compound BGC in E. coli and confirm production.

Materials:

-

Cosmid or plasmid containing the this compound BGC

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

CAS solution for detection

Procedure:

-

Subcloning: Subclone the this compound BGC from the cosmid into a suitable E. coli expression vector under the control of an inducible promoter (e.g., T7 promoter).

-

Transformation: Transform the expression plasmid into the E. coli expression host.

-

Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.4-0.6. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Siderophore Detection: Centrifuge the culture to pellet the cells. To a sample of the supernatant, add an equal volume of CAS solution. A color change from blue to orange/purple indicates the presence of siderophores.

-

Extraction and Analysis: Extract the siderophores from the culture supernatant using a resin such as Amberlite XAD-2 or by solvent extraction. Analyze the extract by HPLC and mass spectrometry to confirm the production of this compound.

This protocol provides a general method for the purification of this compound from culture supernatants[4][5][11][12].

Objective: To purify this compound from a culture supernatant using HPLC.

Materials:

-

Culture supernatant containing this compound

-

Solid-phase extraction (SPE) column (e.g., C18)

-

HPLC system with a C18 reverse-phase column

-

Solvents: Acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA) or formic acid

Procedure:

-

Sample Preparation: Acidify the culture supernatant to pH 2-3 with HCl. Pass the acidified supernatant through a C18 SPE column to bind the siderophores. Wash the column with water and then elute the siderophores with methanol or acetonitrile.

-

HPLC Separation: Dry the eluate and redissolve it in a small volume of the initial mobile phase. Inject the sample onto the C18 HPLC column.

-

Gradient Elution: Elute the compounds using a linear gradient of increasing acetonitrile concentration in water (both with 0.1% TFA). A typical gradient might be 5% to 95% ACN over 30 minutes.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the peaks.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound.

Conclusion and Future Directions

The study of the genetic basis of this compound production has provided valuable insights into the biosynthesis and regulation of this important class of siderophores. The identification and characterization of the BGCs from diverse marine microorganisms have opened up opportunities for the heterologous production of this compound and its analogs. Future research should focus on:

-

Discovering Novel this compound Analogs: Metagenomic approaches continue to be a promising avenue for the discovery of novel BGCs encoding new this compound derivatives with potentially unique properties.

-

Optimizing Heterologous Production: Metabolic engineering of host strains can be employed to increase the yield of this compound and to produce specific analogs.

-

Elucidating Regulatory Networks: A more detailed understanding of the regulatory networks controlling this compound production will be crucial for manipulating its expression for biotechnological applications.

-

Exploring Biomedical Applications: Further investigation into the antimicrobial and drug delivery potential of this compound and its derivatives is warranted.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of this compound biosynthesis and to contribute to the advancement of this promising field.

References

- 1. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. I. Taxonomy of the producing organism, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Biochemical Characterization of Mutants in the Proanthocyanidin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genome sequence of the fish pathogen Aliivibrio salmonicida strain LFI1238 shows extensive evidence of gene decay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 6. Recent Advances in Strategies for the Cloning of Natural Product Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Expression and Biochemical Analysis Reveal a Schizokinen-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Natural Variants and Analogs of Bisucaberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisucaberin is a macrocyclic dihydroxamate siderophore, a class of high-affinity iron chelators, originally isolated from the deep-sea bacterium Alteromonas haloplanktis.[1][2] As with other siderophores, its primary biological function is to sequester ferric iron from the environment for microbial uptake. Beyond its role in microbial iron acquisition, this compound has garnered significant interest in the scientific community for its potent anti-tumor properties.[2] Notably, it has been shown to sensitize tumor cells to macrophage-mediated cytolysis and to directly inhibit DNA synthesis in cancer cells.[2] These biological activities underscore the therapeutic potential of this compound and its derivatives.

This technical guide provides an in-depth overview of the natural variants and synthetic analogs of this compound, with a focus on their chemical structures, biological activities, and the underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring this promising class of compounds.

Natural Variants and Analogs of this compound

The structural scaffold of this compound, composed of two N-hydroxy-N-succinylcadaverine (HSC) units linked by amide bonds, allows for natural variation and provides a template for synthetic modification.

-

This compound: The parent compound is a 22-membered macrocycle with C₂ symmetry, consisting of two HSC monomers.[3]

-

This compound B: A naturally occurring linear variant of this compound, isolated from the marine bacterium Tenacibaculum mesophilum.[4] It is essentially an open-ring form of this compound.

-

Desferrioxamines (DFO): This is a well-studied family of siderophores that are structurally and functionally analogous to this compound. Desferrioxamine G1, for instance, is a linear trimer of HSC.[5][6] Due to their availability and extensive research history, desferrioxamines often serve as a benchmark and a model for understanding the biological activities of hydroxamate siderophores.

-

Synthetic Analogs: The core structure of this compound can be chemically modified to create analogs with altered properties, such as increased lipophilicity for improved cell permeability or enhanced stability. The synthesis of such analogs is crucial for developing clinically viable drug candidates.[7]

Quantitative Data on Biological Activities

The biological activities of this compound and its analogs have been quantified in various assays. The following table summarizes key quantitative data from the literature. It is important to note that while the anti-tumor effects are of great interest, much of the available quantitative data for a range of analogs is focused on cytotoxicity, often using the closely related desferrioxamines as representative compounds.

| Compound | Biological Activity | Assay | Cell Line/System | Result (IC₅₀) |

| This compound | Iron Chelation | Chrome Azurol S (CAS) Assay | Chemical Assay | 37 µM |

| This compound B | Iron Chelation | Chrome Azurol S (CAS) Assay | Chemical Assay | 55 µM |

| Desferrioxamine (DFO) | Cytotoxicity | MTT Assay | HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), HepG2 (hepatoma) | Micromolar to millimolar range (dependent on cell line and culture medium)[8] |

| DFO Nanocomposite | Cytotoxicity | MTT Assay | HeLa (cervical cancer) | 29.9 ± 5 μM[9] |

Experimental Protocols

Isolation of this compound B from Tenacibaculum mesophilum

-

Bacterial Culture: Inoculate Tenacibaculum mesophilum in a suitable marine broth and incubate at 30°C with shaking for 4 days.

-

Extraction: Centrifuge the culture to remove bacterial cells. The supernatant, containing the secreted siderophores, is then subjected to extraction.

-

Chromatographic Purification:

-

Pass the concentrated extract through a C18 reversed-phase open column, eluting with a stepwise gradient of aqueous methanol.

-

Monitor the fractions for siderophore activity using the Chrome Azurol S (CAS) assay.

-

Pool the active fractions and further separate them using size-exclusion chromatography on a Sephadex G-10 resin with water as the eluent.

-

The final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure this compound B.[5]

-

General Synthesis of this compound Analogs

The synthesis of this compound analogs, both linear and cyclic, generally involves the preparation of a protected N-hydroxy-N-succinylcadaverine (HSC) monomer, followed by coupling and, for cyclic analogs, a macrocyclization step. The following is a generalized approach based on synthetic strategies for desferrioxamines.[7][10][11]

-

Synthesis of the HSC Monomer: This can be achieved through a multi-step synthesis starting from commercially available materials. The key is the introduction of the N-hydroxy group and the succinyl moiety onto a cadaverine backbone with appropriate protecting groups.

-

Linear Chain Elongation: The protected HSC monomers are coupled using standard peptide coupling reagents (e.g., DCC, HOBt) to form linear dimers, trimers, or higher oligomers.

-

Macrocyclization: For the synthesis of cyclic analogs like this compound, the linear precursor with reactive termini is subjected to high-dilution cyclization conditions to favor intramolecular ring closure.

-

Deprotection: The final step involves the removal of all protecting groups to yield the desired this compound analog.

Chrome Azurol S (CAS) Assay for Siderophore Activity

This is a universal colorimetric assay for the detection and quantification of siderophores.[3][4][5][12]

-

Preparation of CAS Assay Solution:

-

Dissolve Chrome Azurol S in water.

-

Separately, dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.

-

Prepare a solution of FeCl₃ in HCl.

-

Slowly add the FeCl₃ solution to the CAS solution, followed by the slow addition of the HDTMA solution while stirring.

-

The final solution should be a deep blue color.

-

-

Assay Procedure:

-

Mix the test sample (e.g., purified compound or culture supernatant) with the CAS assay solution.

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm.

-

-

Calculation: The amount of siderophore is inversely proportional to the absorbance at 630 nm. The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution with uninoculated medium) and As is the absorbance of the sample.

Signaling Pathways and Mechanisms of Action

Biosynthesis of N-hydroxy-N-succinylcadaverine (HSC)-based Siderophores

The biosynthesis of this compound and its analogs is a non-ribosomal process. The key precursor, N-hydroxy-N-succinylcadaverine (HSC), is synthesized from the amino acid lysine. The assembly of HSC units into linear and cyclic siderophores is catalyzed by a family of enzymes known as NRPS-independent siderophore (NIS) synthetases.

Sensitization of Tumor Cells to Macrophage-Mediated Cytolysis

A key anti-tumor effect of this compound is its ability to render cancer cells susceptible to attack by macrophages.[2] While the precise signaling cascade is still under investigation, it is hypothesized that this compound, by chelating iron from tumor cells, alters their physiology and surface properties, making them recognizable by macrophages. This likely involves the polarization of tumor-associated macrophages (TAMs) from an anti-inflammatory, pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype. Based on studies with the related siderophore desferrioxamine, this process may involve the activation of key inflammatory signaling pathways within the macrophage.[12][13]

Inhibition of DNA Synthesis in Tumor Cells

This compound and its analogs can directly inhibit the proliferation of tumor cells by arresting DNA synthesis.[2] This effect is primarily attributed to their iron-chelating properties. Ribonucleotide reductase is a critical iron-dependent enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By depleting the intracellular pool of labile iron, this compound effectively inhibits ribonucleotide reductase, leading to a halt in DNA replication and cell cycle arrest in the S-phase.[6][14]

References

- 1. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new siderophore, sensitizing tumor cells to macrophage-mediated cytolysis. I. Taxonomy of the producing organism, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Synthesis and biological evaluation of coprinoferrin, an acylated tripeptide hydroxamate siderophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - Metallomics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Desferrioxamine mesylate encapsulated novel chitosan based polymeric nanocomposites: insights into drug interaction, biocompatibility, cytotoxicity, c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04417K [pubs.rsc.org]

- 10. US5254724A - Method for synthesis of desferrioxamine B, analogs and homologs thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 14. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Bisucaberin in Marine Environments: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bisucaberin and its linear analog, this compound B, are hydroxamate-class siderophores produced by marine bacteria, playing a critical role in iron acquisition in the iron-limited marine environment. This technical guide provides a comprehensive overview of the ecological significance, quantitative activity, and the molecular and methodological aspects of this compound. Detailed experimental protocols for the isolation and characterization of this compound-producing organisms and the quantification of siderophore activity are presented. Furthermore, this guide illustrates the key experimental workflows and the regulatory signaling pathway governing this compound biosynthesis, providing a foundational resource for researchers in marine microbiology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a cyclic dihydroxamate siderophore originally isolated from the deep-sea bacterium Alteromonas haloplanktis.[1] Its linear counterpart, this compound B, is produced by the marine bacterium Tenacibaculum mesophilum, which has been isolated from marine sponges.[2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. In the vast expanse of the ocean, the concentration of bioavailable iron is exceedingly low, often acting as a limiting nutrient for primary productivity. The production of potent siderophores like this compound is a key competitive strategy for marine bacteria to thrive in these oligotrophic conditions.

Ecological Role of this compound

The primary ecological function of this compound is to sequester metabolically essential iron from the surrounding marine environment. The hydroxamate functional groups of this compound form a stable hexadentate complex with Fe³⁺, rendering it soluble and available for uptake by the producing bacterium. This process is crucial for various cellular functions that require iron as a cofactor, including respiration, DNA synthesis, and nitrogen fixation.

Beyond its role in iron nutrition for the producing organism, this compound can also influence the broader microbial community dynamics. The high-affinity chelation of iron by this compound can create a localized iron-depleted zone, potentially inhibiting the growth of competing microorganisms that are less efficient at iron acquisition. Conversely, some bacteria have evolved mechanisms to utilize siderophores produced by other species, a phenomenon known as "siderophore piracy". This suggests that this compound may play a role in both competitive and synergistic interactions within marine microbial consortia.

Quantitative Data on this compound Activity

The iron-chelating activity of this compound and this compound B has been quantified using the Chrome Azurol S (CAS) assay. This colorimetric assay measures the ability of a chelator to remove iron from a dye-iron complex, resulting in a color change that can be measured spectrophotometrically. The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a siderophore required to reduce the absorbance of the CAS-iron complex by 50%, with lower values indicating higher iron-chelating activity.

| Compound | Producing Organism | Assay | Parameter | Value (µM) | Reference |

| This compound | Alteromonas haloplanktis | Chrome Azurol S (CAS) Assay | IC₅₀ | 37 | [2] |

| This compound B | Tenacibaculum mesophilum | Chrome Azurol S (CAS) Assay | IC₅₀ | 55 | [2] |

Experimental Protocols

Isolation and Screening of this compound-Producing Bacteria

Objective: To isolate and identify marine bacteria capable of producing siderophores like this compound.

Methodology:

-

Sample Collection: Collect marine samples (e.g., seawater, sediment, marine invertebrates) in sterile containers.

-

Serial Dilution and Plating: Serially dilute the samples in sterile seawater and plate onto marine agar (e.g., Zobell Marine Agar 2216).

-

Incubation: Incubate the plates at a temperature relevant to the sampling environment (e.g., 25-30°C) until distinct colonies are visible.

-

Primary Screening with Chrome Azurol S (CAS) Agar:

-

Prepare CAS agar plates. The CAS agar contains a blue-colored ternary complex of Chrome Azurol S, Fe³⁺, and a detergent.

-

Streak individual bacterial isolates onto the CAS agar plates.

-

Incubate the plates for 48-72 hours.

-

Observe for the formation of an orange halo around the bacterial growth. A color change from blue to orange indicates the production of siderophores that have chelated the iron from the dye complex.

-

-

Secondary Screening and Quantification (Liquid CAS Assay):

-

Inoculate siderophore-positive isolates into a low-iron liquid medium.

-

Incubate the cultures with shaking for 2-4 days.

-

Centrifuge the cultures to pellet the cells and collect the supernatant.

-

Perform a liquid CAS assay on the supernatant to quantify siderophore production (see Protocol 5.2).

-

-

Identification of Producer: Identify the potent siderophore-producing isolates using 16S rRNA gene sequencing.

Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification

Objective: To quantify the iron-chelating activity of this compound in a liquid sample.

Methodology:

-

Preparation of CAS Assay Solution:

-

Dissolve Chrome Azurol S in deionized water.

-

In a separate container, dissolve FeCl₃ in HCl.

-

In a third container, dissolve a detergent (e.g., hexadecyltrimethylammonium bromide - CTAB) in deionized water.

-

Slowly mix the FeCl₃ solution with the CAS solution, then slowly add the CTAB solution while stirring to form the blue CAS assay solution.

-

-

Assay Procedure:

-

Prepare a dilution series of the test sample (e.g., culture supernatant containing this compound) with final concentrations ranging from approximately 5 to 1250 µM.

-

Mix the test sample dilutions with the CAS assay solution in a 1:1 ratio in a microplate.

-

Include a reference well containing sterile low-iron medium mixed with the CAS assay solution.

-

Incubate the microplate at room temperature for a defined period (e.g., 4 hours).

-

Measure the absorbance of each well at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of siderophore activity using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

-

Plot the siderophore activity against the concentration of the test sample to determine the IC₅₀ value.

-

HPLC Analysis of this compound B

Objective: To detect and identify this compound B in a bacterial culture supernatant.

Methodology:

-

Sample Preparation: Centrifuge the culture of Tenacibaculum mesophilum grown in a low-iron medium to pellet the cells. The supernatant can be directly used for analysis.

-

HPLC System: Use a reversed-phase HPLC system with a C18 column (e.g., Inertsil ODS-3, 4.6 × 250 mm).

-

Mobile Phase and Gradient: Employ a linear gradient of methanol in water. For example, a gradient from 10% to 70% methanol over 30 minutes.

-

Flow Rate: Set the flow rate to approximately 0.6 mL/min.

-

Detection: Monitor the eluent at 220 nm.

-